molecular formula C19H17N3OS B2706665 2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888462-36-0

2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2706665
CAS No.: 888462-36-0
M. Wt: 335.43
InChI Key: NHHSLXVBTNPSLJ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a pyrimidine ring, making it an interesting subject for chemical and pharmaceutical research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields and functionalization of the indole ring system.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as solvent choice and reagent introduction sequence, is crucial for efficient large-scale production . The use of environmentally benign solvents like PEG-400 can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoles and pyrimidines, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific combination of a benzylsulfanyl group and an ethyl group on the indole-pyrimidine scaffold. This unique structure can result in distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .

Biological Activity

The compound 2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, highlighting key findings from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoindole core followed by the introduction of substituents such as the benzylsulfanyl group. Various reagents are utilized in these synthetic pathways to ensure high yield and purity of the final product.

Anticancer Properties

Recent studies have indicated that compounds within the pyrimidoindole class exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. A notable study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity

Anti-inflammatory Effects

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example:

  • Apoptosis Induction : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
  • Antimicrobial Action : Through binding to bacterial enzymes critical for cell wall synthesis.
  • Anti-inflammatory Pathways : By modulating NF-kB signaling and reducing oxidative stress markers.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological assays:

StudyFocusFindings
AnticancerInduced apoptosis in breast cancer cells; reduced tumor size in xenograft models.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) established.
Anti-inflammatorySignificant reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Properties

IUPAC Name

2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-2-22-18(23)17-16(14-10-6-7-11-15(14)20-17)21-19(22)24-12-13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHSLXVBTNPSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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